Sulfoglycolithocholic acid

Vue d'ensemble

Description

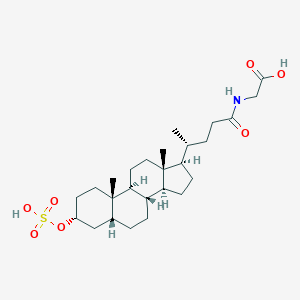

Sulfoglycolithocholic acid, also known as sulfolithocholylglycine, belongs to the class of compounds referred as glycinated bile acids and derivatives . This compound serves as a valuable asset in both biochemical and metabolomics research due to its significant role in the field of bile acid conjugates and secondary bile acid production .

Synthesis Analysis

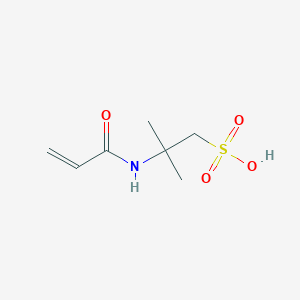

The synthesis of sulfate esters of lithocholic acid, glycolithocholic acid, and taurolithocholic acid has been reported using a sulfur trioxide-triethylamine complex . This procedure, which generated lithocholic acid sulfate in situ, produced taurolithocholic acid sulfate .Molecular Structure Analysis

The molecular formula of Sulfoglycolithocholic acid is C26H43NO7S . The average mass is 513.687 Da and the monoisotopic mass is 513.276001 Da .Physical And Chemical Properties Analysis

Sulfoglycolithocholic acid has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 131.6±0.4 cm3, and a polar surface area of 138 Å2 . It also has a polarizability of 52.2±0.5 10-24 cm3, and a molar volume of 405.4±5.0 cm3 .Applications De Recherche Scientifique

Biochemical Research

Sulfoglycolithocholic acid can be used in biochemical research . It can be used to study the metabolism of bile acids and the effects of bile acids on various tissues and organs .

Metabolomics Research

This compound is also valuable in metabolomics research . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. These metabolites directly reflect the underlying biochemical activity and state of cells/tissues .

Bile Acid Conjugates Research

Sulfoglycolithocholic acid belongs to the class of compounds referred to as glycinated bile acids and derivatives . This compound serves as a valuable asset in the field of bile acid conjugates and secondary bile acid production .

Gut Microbiome Research

Sulfolithocholylglycine is the 3-O-sulfo derivative of glycolithocholic acid and is synthesized through microbial flora enzymes in the colonic environment . Therefore, it can be used to study the gut microbiome and its effects on human health .

Hepatocyte Function Research

In hepatocytes, bile acids, both primary and secondary, undergo amino acid conjugation at the C-24 carboxylic acid on the side chain, resulting in the predominance of glycine-conjugated forms of bile acids in the bile duct . Thus, Sulfoglycolithocholic acid can be used to study hepatocyte function and liver health .

Drug Development

The unique properties of Sulfoglycolithocholic acid make it an intriguing subject for research, with potential applications in drug development . Its role in bile acid metabolism and its effects on various tissues and organs could be leveraged to develop new therapeutic strategies .

Safety And Hazards

Orientations Futures

In a study involving high-fat diet mice, it was found that both primary and secondary BAs which are taurocholic acid (TCA), TCDA, taurohyocholic acid (THCA) and sulfoglycolithocholic acid were downregulated . This suggests potential future directions in the study of Sulfoglycolithocholic acid’s role in diet and metabolism .

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXBAFXQVZOILS-OETIFKLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfolithocholylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Sulfoglycolithocholic acid | |

CAS RN |

15324-64-8 | |

| Record name | Glycolithocholic acid 3-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15324-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfolithocholylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015324648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFOLITHOCHOLYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5HPJ9WHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfolithocholylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

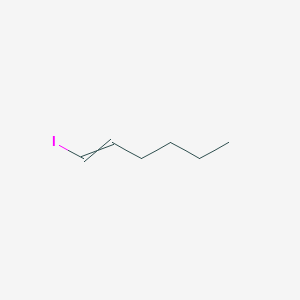

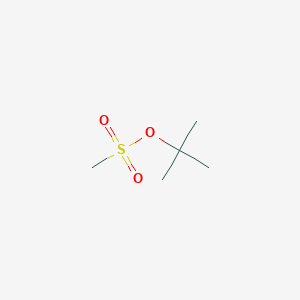

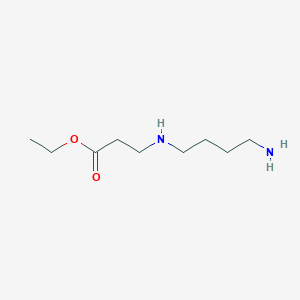

Feasible Synthetic Routes

Q & A

Q1: Why is sulfolithocholylglycine a useful marker for liver disease?

A: Research indicates that sulfolithocholylglycine serum levels are elevated in various liver diseases. [, , , , , , ]. This elevation is attributed to the liver's impaired ability to metabolize and excrete bile acids efficiently during dysfunction. This makes it a highly sensitive indicator of hepatic dysfunction, even more so than traditional liver function tests [, ].

Q2: How do serum levels of sulfolithocholylglycine compare between healthy individuals and those with liver disease?

A: Studies show a significant difference in sulfolithocholylglycine serum levels between healthy individuals and those with liver disease. Healthy individuals have a mean fasting serum level of 1.6 ± 0.1 µM []. In contrast, those with liver disease exhibit markedly elevated levels, often several times higher depending on the specific condition [, , , ].

Q3: Are there specific liver diseases where sulfolithocholylglycine is particularly elevated?

A: While elevated in most liver diseases, sulfolithocholylglycine levels are particularly pronounced in conditions involving cholestasis, a condition where bile flow from the liver is obstructed [, ]. For instance, extremely high levels are observed in congenital biliary atresia [].

Q4: How does the CG/SLCG ratio help differentiate between liver diseases?

A: The CG/SLCG ratio reflects the balance between primary and secondary bile acid metabolism. In cholestatic conditions, there is a more significant increase in cholylglycine (a primary bile acid) compared to sulfolithocholylglycine (a secondary bile acid), leading to a higher CG/SLCG ratio. This ratio is particularly useful in diagnosing cholestasis, including cases like congenital biliary atresia [].

Q5: Can sulfolithocholylglycine cross the placental barrier?

A: Research on human fetuses indicates that sulfolithocholylglycine can cross the placental barrier, but the transfer is predominantly from the fetus to the mother []. This suggests a potential role of the placenta in clearing fetal bile acids.

Q6: Is sulfolithocholylglycine metabolized differently in fetuses compared to adults?

A: Studies on human fetuses suggest that the sulfation of bile acids, a process crucial for their elimination, is not fully developed []. This developmental immaturity might explain the elevated levels of certain bile acids, including sulfolithocholylglycine, observed in fetuses.

Q7: Can long-term exposure to cadmium impact sulfolithocholylglycine levels?

A: Research on rats indicates that chronic exposure to cadmium leads to an increase in serum sulfolithocholylglycine levels []. This finding suggests that cadmium exposure might disrupt lipid metabolism and bile acid homeostasis.

Q8: Are there any known enzymatic pathways involving sulfolithocholylglycine?

A: Research has identified that sulfolithocholylglycine can act as a substrate for the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) []. This enzyme catalyzes the conversion of sulfolithocholylglycine to its corresponding amide, highlighting a potential metabolic pathway for this bile acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)

![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)

![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)

![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)